molecular formula C17H15N3O4S B458910 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B458910
M. Wt: 357.4g/mol
InChI Key: LWNMIJQLEILPBR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a sulfanyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Attachment of the Oxadiazole to the Phenyl Ring: The oxadiazole derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the Benzamide Moiety: The final step involves the formation of the benzamide linkage by reacting the substituted phenyl oxadiazole with 3,4-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the oxadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzamide core is a common pharmacophore in many drugs, and the additional functional groups may enhance its activity or selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The oxadiazole ring could facilitate binding to specific proteins, while the benzamide core may interact with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the oxadiazole ring, making it less versatile.

    N-(4-phenyl)benzamide: Lacks the methoxy groups and the oxadiazole ring, reducing its potential bioactivity.

    5-sulfanyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but lack the benzamide core, which may limit their applications.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its combination of functional groups. The presence of both the methoxy-substituted benzamide core and the sulfanyl-oxadiazole moiety provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C17H15N3O4S/c1-22-13-8-5-11(9-14(13)23-2)15(21)18-12-6-3-10(4-7-12)16-19-20-17(25)24-16/h3-9H,1-2H3,(H,18,21)(H,20,25)

InChI Key

LWNMIJQLEILPBR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3)OC

Origin of Product

United States

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